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molecular formula C7H8O3S B8742481 2-(Thiophen-2-ylmethoxy)acetic acid

2-(Thiophen-2-ylmethoxy)acetic acid

Cat. No. B8742481
M. Wt: 172.20 g/mol
InChI Key: DKRHUAKZSKVFMG-UHFFFAOYSA-N
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Patent
US05183818

Procedure details

To a stirred benzene suspension of NaH (0.39 g, 32.2 mmol) was added a benzene solution of 2-hydroxymethylthiophene (2.0 g, 15.1 mmol). The reaction was stirred 3 h and a benzene solution (10 mL) of chloroacetic acid (1.56 g, 16.6 mmol) was added. The reaction was heated to reflux for 15 h then cooled to room temperature and a small amount of water was cautiously added. The aqueous layer was diluted, separated, acidified and extracted with methylene chloride (3×50 mL). The combined organic layers were dried over MgSO4. Evaporation afforded thien-2-ylmethoxyacetic acid as a tan oil (66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[H-].[Na+].[OH:9][CH2:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1.Cl[CH2:17][C:18]([OH:20])=[O:19]>O>[S:12]1[CH:13]=[CH:14][CH:15]=[C:11]1[CH2:10][O:9][CH2:17][C:18]([OH:20])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.39 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
OCC=1SC=CC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.56 g
Type
reactant
Smiles
ClCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(=CC=C1)COCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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